molecular formula C19H25ClN2O4 B2438398 N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-chlorophenethyl)oxalamide CAS No. 899730-38-2

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-chlorophenethyl)oxalamide

Cat. No.: B2438398
CAS No.: 899730-38-2
M. Wt: 380.87
InChI Key: KMURFTXYHXPFRF-UHFFFAOYSA-N
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Description

N1-(1,4-dioxaspiro[45]decan-2-ylmethyl)-N2-(4-chlorophenethyl)oxalamide is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-chlorophenethyl)oxalamide typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 1,4-dioxaspiro[4.5]decan-2-ylmethanol with oxalyl chloride to form the corresponding oxalyl derivative. This intermediate is then reacted with 4-chlorophenethylamine under controlled conditions to yield the final oxalamide product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-chlorophenethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Conditions for substitution reactions vary widely but often involve the use of catalysts or specific solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N1-(1,4-dioxaspiro[4

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

    Biology: Its unique structure may allow it to interact with biological molecules in novel ways, making it a candidate for drug discovery and development.

    Medicine: The compound’s potential bioactivity could be explored for therapeutic applications, such as targeting specific enzymes or receptors.

    Industry: It may find use in the production of specialty chemicals or as a component in advanced materials.

Mechanism of Action

The mechanism by which N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-chlorophenethyl)oxalamide exerts its effects is not fully understood. its structure suggests that it could interact with molecular targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions. These interactions could modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-dioxaspiro[4.5]decan-2-ylmethanol
  • 1,4-dioxaspiro[4.5]decan-2-ylmethanamine
  • 1,4-dioxaspiro[4.5]decan-2-one

Uniqueness

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-chlorophenethyl)oxalamide is unique due to its combination of a spirocyclic structure with an oxalamide functional group. This combination imparts distinct chemical and physical properties, such as enhanced stability and specific reactivity patterns, which differentiate it from other similar compounds.

Properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-N'-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25ClN2O4/c20-15-6-4-14(5-7-15)8-11-21-17(23)18(24)22-12-16-13-25-19(26-16)9-2-1-3-10-19/h4-7,16H,1-3,8-13H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMURFTXYHXPFRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OCC(O2)CNC(=O)C(=O)NCCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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